N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide
Overview
Description
N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide, commonly known as AOEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AOEB is a benzamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
AOEB has been the subject of several scientific research studies due to its potential applications in various fields. AOEB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. AOEB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, AOEB has been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
Mechanism of Action
The mechanism of action of AOEB is not fully understood, but it is thought to involve the inhibition of enzymes and proteins involved in various cellular processes. AOEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. AOEB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
AOEB has been shown to exhibit several biochemical and physiological effects. AOEB has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. AOEB has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity against various bacterial strains. Additionally, AOEB has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
AOEB has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, AOEB also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on AOEB. One potential direction is the development of AOEB-based metal complexes for use in catalytic and sensing applications. Another potential direction is the study of AOEB in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, further research is needed to fully understand the mechanism of action of AOEB and its potential applications in various fields.
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-10-8-16(9-11-17)19(23)21(13-12-18(20)22)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBIZHVUJFBMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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